molecular formula C17H8F6N2O2S B11077738 2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide

2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide

Cat. No.: B11077738
M. Wt: 418.3 g/mol
InChI Key: FKRFVPTXTDXRNE-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a dihydropyrrolo phenothiazinyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated phenothiazine derivative with an acylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The phenothiazine core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide is unique due to its specific structural features, such as the dihydropyrrolo phenothiazinyl moiety and multiple trifluoromethyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H8F6N2O2S

Molecular Weight

418.3 g/mol

IUPAC Name

2,2,2-trifluoro-N-[15-oxo-14-(trifluoromethyl)-8-thia-1-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16)-hexaen-14-yl]acetamide

InChI

InChI=1S/C17H8F6N2O2S/c18-16(19,20)13(26)24-15(17(21,22)23)8-4-3-7-11-12(8)25(14(15)27)9-5-1-2-6-10(9)28-11/h1-7H,(H,24,26)

InChI Key

FKRFVPTXTDXRNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C4=C(C=CC=C4S2)C(C3=O)(C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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